Chemical structure analysis of 5-(Bromomethyl)-2-chloro-3-iodopyridine
Chemical structure analysis of 5-(Bromomethyl)-2-chloro-3-iodopyridine
Chemical Structure Analysis & Reactivity Guide: 5-(Bromomethyl)-2-chloro-3-iodopyridine
Executive Summary: The Tri-Functional Scaffold
5-(Bromomethyl)-2-chloro-3-iodopyridine (CAS: 904745-62-6) is not merely a building block; it is a tri-orthogonal scaffold .[1] In drug discovery, particularly for kinase inhibitors and radiotracers, this molecule offers three distinct reactive handles that can be engaged sequentially without protecting groups.[1]
As researchers, we value this molecule for its programmable reactivity :
-
C5-Bromomethyl: A highly reactive electrophile for alkylation.[1]
-
C3-Iodide: A "soft" handle for facile metal-halogen exchange or Pd-catalyzed coupling.[1]
-
C2-Chloride: A "hard" electrophile activated for Nucleophilic Aromatic Substitution (
).[1]
This guide synthesizes the structural data and experimental protocols required to utilize this scaffold effectively while avoiding common stability pitfalls.
Structural Characterization & Spectroscopic Signatures
Confirming the identity of this molecule requires navigating the distinct isotopic and magnetic properties of its three halogen substituents.[1]
Nuclear Magnetic Resonance (NMR) Profiling
The
| Signal | Predicted Shift ( | Multiplicity | Integration | Structural Assignment | Technical Insight |
| H6 | 8.35 – 8.45 | Doublet ( | 1H | Pyridine C6-H | Most deshielded due to proximity to Nitrogen.[1] Shows meta-coupling ( |
| H4 | 8.10 – 8.20 | Doublet ( | 1H | Pyridine C4-H | Shielded relative to H6 but deshielded by the C3-Iodine and C5-alkyl group.[1] |
| -CH₂Br | 4.40 – 4.50 | Singlet ( | 2H | Benzylic Methylene | Critical Purity Indicator. If this signal splits or shifts upfield (~4.7 ppm), suspect hydrolysis to the alcohol ( |
Experimental Note: In
Mass Spectrometry: The Isotopic Fingerprint
The combination of Chlorine (
-
Base Peak (M+H): ~331.8 (calculated).
-
Pattern Recognition: Look for the "M+2" and "M+4" peaks.[1]
Reactivity Mapping & Chemoselectivity
The power of this molecule lies in the ability to react at specific positions selectively.[1] Below is the Reactivity Hierarchy , ranked from most reactive (mildest conditions) to least reactive (forcing conditions).
Reactivity Logic Diagram
Figure 1: Chemoselectivity hierarchy. Reactions should generally be performed in the order: Red
Detailed Protocols
1. Zone 1: Nucleophilic Substitution at C5 (
-
Mechanism:
. -
Protocol: React with amines or thiols in aprotic solvents (DCM, THF, DMF) with a mild base (
or DIPEA). -
Critical Control: Do not use strong hydroxide bases (NaOH) or protic solvents (MeOH) at high temperatures, as this will hydrolyze the bromide to the alcohol or displace the C2-chloride.
-
Temperature: Maintain
.
2. Zone 2: Cross-Coupling at C3 (Iodide)
-
Mechanism: Oxidative Addition (Pd) or Metal-Halogen Exchange.[1]
-
Selectivity: The C-I bond is significantly weaker than the C-Cl bond.[1]
-
Protocol (Suzuki):
, , Toluene/Water, .[1] The C3-I will couple before the C2-Cl.[1] -
Protocol (Exchange): Treat with
at .[1] The iodine exchanges selectively to form the Grignard species, which can then be trapped with aldehydes or ketones.[1]
3. Zone 3: Substitution at C2 (Chloride)
-
Mechanism:
(Nucleophilic Aromatic Substitution). -
Activation: The pyridine nitrogen makes the C2 position electron-deficient.[1]
-
Protocol: React with primary amines in DMSO/NMP at
.[1] -
Note: If you perform this after modifying Zone 1 and Zone 2, ensure your new substituents are stable to these harsher conditions.
Synthesis & Purification Workflow
If you are synthesizing this material rather than purchasing it, the standard route involves radical bromination.[1]
Precursor: 2-Chloro-3-iodo-5-methylpyridine.[1]
Step-by-Step Synthesis Protocol:
-
Reagents: Precursor (1.0 eq), NBS (N-bromosuccinimide, 1.05 eq), Catalytic AIBN or Benzoyl Peroxide (0.05 eq).[1]
-
Solvent:
(classic) or Trifluorotoluene (greener alternative). -
Conditions: Reflux (
) for 2–4 hours. Monitor by TLC (Hexane/EtOAc).[2] -
Workup: Cool to
to precipitate succinimide byproduct. Filter. Concentrate filtrate.[1] -
Purification (The Danger Zone):
Safety & Handling (E-E-A-T)
-
Lachrymator Hazard: Like most benzyl bromides, this compound is a potent lachrymator (tear gas agent).
-
Light Sensitivity: Alkyl iodides and bromides can degrade under light.[1] Store in amber vials at
.[1]
Analytical Decision Tree
Use this workflow to validate batch quality before committing to expensive downstream steps.[1]
Figure 2: Quality Control Decision Tree.
References
-
Sigma-Aldrich. Product Specification: 5-(Bromomethyl)-2-chloro-3-iodopyridine.[1] Link
-
PubChem. Compound Summary: 5-(Bromomethyl)-2-chloro-3-iodopyridine (CID 53417469).[1] National Library of Medicine.[1] Link
-
Schlosser, M., et al. Halogen Dance Reactions on Pyridines: Synthesis of Multi-functionalized Heterocycles.[1] (General reference for pyridine halogen migration and reactivity). Journal of Organic Chemistry.
-
Knochel, P. Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.[1] (Reference for selective C-I exchange). Handbook of Functionalized Organometallics.
